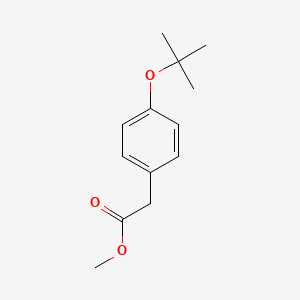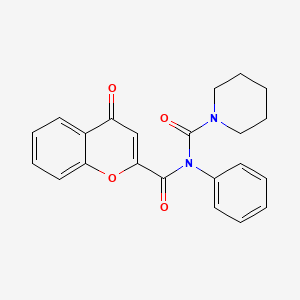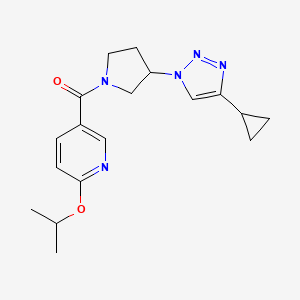
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2-(propan-2-yloxy)pyridine, is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex, which targets hypoxia-inducible factor (HIF) for degradation .
Mode of Action
This compound acts as an inhibitor of the VHL protein , preventing it from marking HIF for degradation . As a result, HIF levels increase, leading to enhanced expression of genes that promote cell survival and angiogenesis under hypoxic conditions .
Biochemical Pathways
The compound affects the hypoxia-inducible factor (HIF) pathway Under normal oxygen conditions, HIF is hydroxylated, recognized by VHL, ubiquitinated, and then degradedThis leads to the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism, which can help cells survive under low oxygen conditions .
Result of Action
The inhibition of VHL by this compound leads to the accumulation of HIF, which can have several effects at the molecular and cellular levels. These include increased production of erythropoietin, leading to increased red blood cell production; increased expression of genes involved in angiogenesis, leading to new blood vessel formation; and changes in cellular metabolism to adapt to hypoxic conditions .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)25-17-6-5-14(9-19-17)18(24)22-8-7-15(10-22)23-11-16(20-21-23)13-3-4-13/h5-6,9,11-13,15H,3-4,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJCVORULOEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2943734.png)
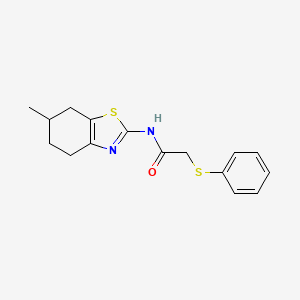
![Methyl2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylatehydrochloride](/img/structure/B2943737.png)
![1-benzyl-5-(pyridin-4-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2943740.png)
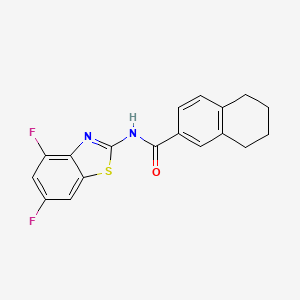
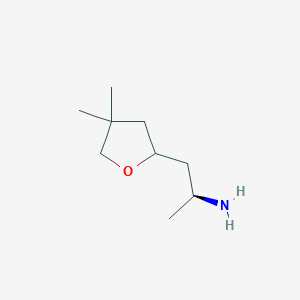
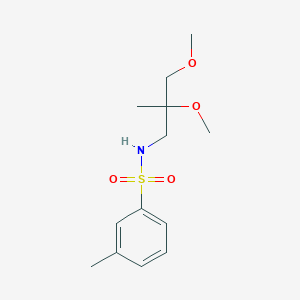
![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)
![ethyl 2-oxo-4-phenyl-6-{[4-(propan-2-yl)benzenesulfonyl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2943750.png)
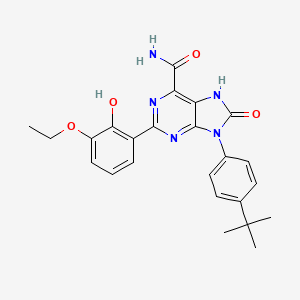
![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)
![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)
